![molecular formula C7H12N8O4 B14364722 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane CAS No. 93000-54-5](/img/structure/B14364722.png)
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[55]undecane is a compound known for its unique spirocyclic structure and nitroso functional groups
Analyse Chemischer Reaktionen
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in substitution reactions where the nitroso groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane exerts its effects involves the interaction of its nitroso groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane can be compared with other spirocyclic compounds and nitroso-containing compounds. Similar compounds include:
2,4,8,10-Tetraoxaspiro[5.5]undecane: Known for its use in polymer synthesis.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the production of biodegradable polyorthoesters.
The uniqueness of this compound lies in its combination of a spirocyclic structure with multiple nitroso groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
93000-54-5 |
|---|---|
Molekularformel |
C7H12N8O4 |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
2,4,8,10-tetranitroso-2,4,8,10-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12N8O4/c16-8-12-1-7(2-13(5-12)9-17)3-14(10-18)6-15(4-7)11-19/h1-6H2 |
InChI-Schlüssel |
BUJKTFRIMUYVOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN(CN1N=O)N=O)CN(CN(C2)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


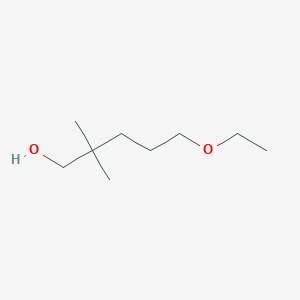
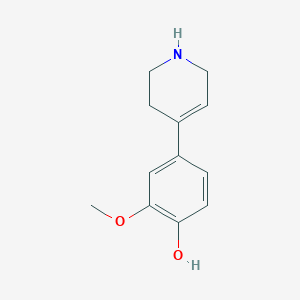

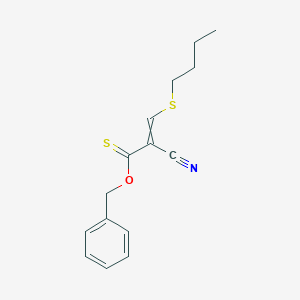
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
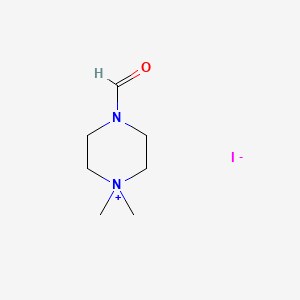

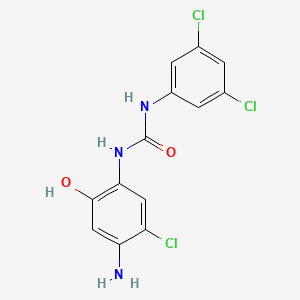
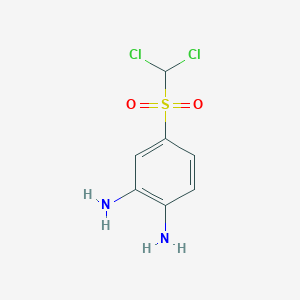
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

